N-(4-tert-butylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(4-tert-Butylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by a 3-(4-methoxyphenyl) substituent on the pyridazinone ring and a 4-tert-butylphenyl group on the acetamide moiety. Pyridazinones are recognized for their pharmacological versatility, including anti-inflammatory, anticancer, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-23(2,3)17-7-9-18(10-8-17)24-21(27)15-26-22(28)14-13-20(25-26)16-5-11-19(29-4)12-6-16/h5-14H,15H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEGYSSEOFAGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazinone core, followed by the introduction of the 4-tert-butylphenyl and 4-methoxyphenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, as well as specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-tert-butylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on the Pyridazinone Ring
N-(4-Bromophenyl)-2-{5-[Bis(4-Methoxyphenyl)Amino]-3-Methyl-6-Oxopyridazin-1(6H)-Yl}Acetamide (Compound 9, ) Structure: Features a bis(4-methoxyphenyl)amino group at position 5 and a methyl group at position 3 of the pyridazinone core. Activity: Demonstrated enhanced selectivity for kinase inhibition due to electron-rich aromatic systems .
N-(4-Iodophenyl)-2-{3-Methyl-5-[4-(Methylthio)Benzyl]-6-Oxopyridazin-1(6H)-Yl}Acetamide (Compound 8b, )
- Structure : Incorporates a methylthio-benzyl group at position 5 and an iodophenyl acetamide.
- Activity : Showed moderate anti-inflammatory activity (IC50 ~ 5–10 µM) in preliminary assays .
- Comparison : The target compound’s tert-butyl group offers greater hydrophobicity than iodine, which may enhance membrane permeability .
Acetamide Side-Chain Modifications
2-[3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl]-N-(4-Phenoxyphenyl)Acetamide () Structure: Shares the 3-(4-methoxyphenyl)pyridazinone core but substitutes the acetamide with a 4-phenoxyphenyl group. Molecular Weight: 435.48 g/mol vs. the target compound’s estimated 393.44 g/mol. Comparison: The tert-butyl group in the target compound reduces molecular weight and may decrease metabolic degradation compared to the phenoxy group .
N-(3-(Azepan-1-Ylsulfonyl)-4-Methylphenyl)-2-(4,5-Dichloro-6-Oxopyridazin-1(6H)-Yl)Acetamide () Structure: Contains a dichlorinated pyridazinone and a sulfonamide-linked azepane ring. Activity: Acts as a PRMT5 inhibitor (IC50 = 79 nM) due to the sulfonamide’s strong hydrogen-bonding capacity . Comparison: The target compound’s lack of electronegative substituents (e.g., Cl) may reduce off-target interactions.
Research Findings and Implications
Electron-Donating Groups: The 4-methoxyphenyl group in the target compound enhances π-π stacking with hydrophobic enzyme pockets, as seen in related pyridazinones .
Steric Effects : The tert-butyl group may hinder rapid glucuronidation, extending half-life compared to smaller substituents (e.g., methyl or halogen) .
Biological Activity
N-(4-tert-butylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 398.48 g/mol. The compound features a pyridazine ring, which is often associated with various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-tert-butylphenyl acetamide with 3-(4-methoxyphenyl)-6-oxopyridazine under controlled conditions. The specific reaction conditions and yields can vary based on the methodology employed.
Anticancer Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit notable anticancer properties. For instance, compounds containing the pyridazine moiety have been screened against various cancer cell lines using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocol. The results indicated varying degrees of cytotoxicity, particularly against leukemia and colon cancer cell lines, suggesting that modifications to the structure could enhance efficacy .
Antimicrobial Properties
In addition to anticancer activity, related compounds have shown promising antimicrobial effects. For example, derivatives with similar structural features were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, displaying significant bacteriostatic activity . This suggests that this compound may also possess antimicrobial properties worth exploring.
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways, although further research is needed to clarify these mechanisms.
Study 1: Anticancer Screening
In a study examining the anticancer potential of various pyridazine derivatives, this compound was included in a panel of compounds tested against a range of cancer cell lines. The compound showed selective cytotoxicity at concentrations around 10 µM, particularly affecting leukemia cells .
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of structurally related compounds. In vitro assays revealed that certain derivatives exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The findings suggest that modifications to the aromatic rings could enhance antimicrobial potency .
Data Summary Table
| Activity | Cell Line/Bacteria | Concentration (µM) | Effect |
|---|---|---|---|
| Anticancer | Leukemia (K-562) | 10 | Moderate cytotoxicity |
| Anticancer | Colon cancer (HCT-15) | 10 | Low cytotoxicity |
| Antimicrobial | Staphylococcus aureus | Varies | Significant inhibition |
| Antimicrobial | Escherichia coli | Varies | Moderate inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
